Ciglitazone, (R)-

Description

Historical Context and Prototypical Status within Thiazolidinedione Research

The discovery of ciglitazone (B1669021) by Takeda Pharmaceuticals in the early 1980s marked a pivotal moment in the research of treatments for type 2 diabetes. wikipedia.orgebi.ac.uk It was identified during efforts to develop novel lipid-lowering agents derived from clofibrate. nih.govfrontiersin.org Scientists at Takeda discovered that incorporating an acidic thiazolidine-2,4-dione (TZD) moiety could enhance both hypoglycemic and hypolipidemic activities in animal models. nih.govfrontiersin.org This led to the development of ciglitazone (ADD-3878), which demonstrated a unique ability to lower blood glucose levels in obese mouse models without stimulating insulin (B600854) secretion. nih.govfrontiersin.org

Ciglitazone was the first compound of the TZD class to be extensively studied, establishing it as the prototypical drug for this group. wikipedia.orgtaylorandfrancis.comebi.ac.uknih.gov Although it was never commercialized for medical use due to toxicological concerns in preclinical trials, its discovery sparked significant interest in the therapeutic potential of thiazolidinediones. wikipedia.orgtg.org.au The research on ciglitazone laid the groundwork for the development of other TZD analogues, including pioglitazone (B448) and troglitazone (B1681588), which eventually reached the market. wikipedia.orgebi.ac.uknih.gov The structural and functional understanding gained from studying ciglitazone was instrumental in guiding the synthesis and evaluation of these subsequent, more potent, and safer compounds. nih.govfrontiersin.org For instance, pioglitazone was developed through targeted modifications of ciglitazone's cyclohexylmethyl group to enhance its insulin-sensitizing potency. nih.gov Similarly, troglitazone combined the ciglitazone structure with a Vitamin E component. nih.govfrontiersin.org

Academic Significance and Trajectory in Chemical Biology and Pharmacology Research

Ciglitazone has remained a valuable tool in academic and industrial research, primarily for its role as a selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). tocris.comwikipedia.orgnih.gov PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin sensitivity. taylorandfrancis.combjcardio.co.uk Ciglitazone binds to the ligand-binding domain of PPARγ with a reported EC50 of 3.0 μM, activating the receptor and influencing the transcription of target genes. tocris.comwikipedia.orgnih.govdrugbank.comcaymanchem.com

Its ability to act as a PPARγ agonist has made it a standard reference compound in studies investigating the mechanisms of insulin sensitization and adipocyte differentiation. taylorandfrancis.comtg.org.au Research using ciglitazone has helped to elucidate the downstream effects of PPARγ activation, such as increased glucose uptake in peripheral tissues and reduced glucose production in the liver. ontosight.ai

Beyond its role in metabolic research, ciglitazone has been investigated for its effects in other therapeutic areas. Studies have explored its anti-inflammatory, anti-angiogenic, and anti-proliferative properties. ebi.ac.uknih.gov For example, research has shown that ciglitazone can inhibit the proliferation of various cancer cell lines, including those from the bladder, stomach, and cervix, often through PPARγ-independent mechanisms. nih.govnih.govoncotarget.com It has also been shown to attenuate neuroinflammation in models of bacterial brain abscesses. aai.org These diverse research applications underscore the continued academic significance of ciglitazone as a chemical probe for exploring complex biological pathways.

Detailed Research Findings

| Area of Research | Key Finding | Model System | Citation |

|---|---|---|---|

| Metabolism | Decreased plasma glucose and insulin concentrations. | ob/ob mice | nih.gov |

| Metabolism | Increased insulin binding capacity in adipocytes. | ob/ob mice | researchgate.net |

| Cell Biology | Inhibits human umbilical vein endothelial cell (HUVEC) differentiation and angiogenesis. | In vitro (HUVEC) | wikipedia.org |

| Cell Biology | Stimulates adipogenesis and decreases osteoblastogenesis. | Human mesenchymal stem cells | nih.govdrugbank.com |

| Oncology | Induces apoptosis in high-grade bladder cancer cells. | In vitro (T24 bladder cancer cells) & In vivo (mouse xenograft) | plos.orgnih.gov |

| Oncology | Suppressed proliferation of stomach cancer cells. | In vitro (SNU-216 and SNU-668 stomach cancer cells) | nih.gov |

| Oncology | Inhibits melanoma cell growth by regulating CXCL1 expression. | In vitro (human melanoma cell lines) | ebi.ac.uk |

| Immunology | Inhibits proliferation and differentiation of Th17 cells. | In vitro (murine naïve T cells) | biomolther.org |

| Cardiovascular | Reduces blood pressure. | Zucker rats | nih.gov |

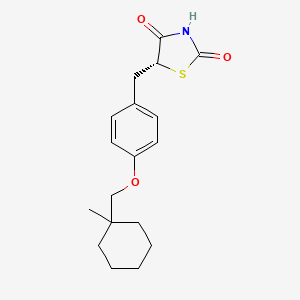

Structure

2D Structure

3D Structure

Properties

CAS No. |

96207-25-9 |

|---|---|

Molecular Formula |

C18H23NO3S |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(5R)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m1/s1 |

InChI Key |

YZFWTZACSRHJQD-OAHLLOKOSA-N |

Isomeric SMILES |

CC1(CCCCC1)COC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3 |

Canonical SMILES |

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Origin of Product |

United States |

Molecular Mechanisms of Action

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

As a member of the thiazolidinedione (TZD) class of compounds, (R)-Ciglitazone is a well-established synthetic ligand for PPARγ. nih.gov This interaction initiates a cascade of molecular events that modulate the expression of a wide array of genes. The activation of PPARγ is central to the compound's effects on lipid and glucose metabolism. researchgate.net

Ligand Binding Dynamics and Affinity for PPARγ

(R)-Ciglitazone binds directly to the ligand-binding domain (LBD) of PPARγ. This LBD features a large, Y-shaped hydrophobic pocket, which is among the largest in the nuclear receptor superfamily, capable of accommodating a variety of synthetic and natural ligands. mdpi.comscispace.com The thiazolidinedione headgroup of Ciglitazone (B1669021) occupies the canonical ligand-binding pocket, positioning itself near helix 12 (H12), a critical component of the activation function-2 (AF-2) surface. nih.govresearchgate.net This interaction stabilizes H12 in an active conformation, which is a crucial step for the recruitment of coactivator proteins. nih.gov

While specific affinity values for the (R)-enantiomer of Ciglitazone are not extensively detailed, studies on related TZDs like Rosiglitazone (B1679542) have shown stereoselective binding, with different enantiomers displaying significantly different affinities for PPARγ. For instance, (S)-Rosiglitazone shows a much higher affinity than its (R)-counterpart. aai.org This suggests that the stereochemistry of the chiral center in Ciglitazone is a critical determinant of its binding affinity and subsequent biological activity. The binding of TZD ligands like Ciglitazone is a competitive process, displacing natural or endogenous ligands from the orthosteric pocket. mdpi.com

PPARγ/Retinoid X Receptor (RXR) Heterodimerization and Transcriptional Modulation

Upon ligand binding, PPARγ undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. spandidos-publications.com This PPARγ/RXR heterodimer is the functional unit that binds to DNA and regulates gene transcription. nih.gov The activation of this heterodimer is significantly enhanced by the presence of ligands for both receptors.

Research has demonstrated a cooperative or synergistic effect when cells are treated with Ciglitazone in combination with an RXR ligand, such as 9-cis-retinoic acid. nih.govscifiniti.com This combined treatment leads to a more potent activation of the heterodimer complex, resulting in enhanced transcriptional activity compared to treatment with either ligand alone. nih.govnih.gov This synergy underscores the importance of the heterodimeric partnership in mediating the downstream effects of (R)-Ciglitazone. For example, the combination of Ciglitazone and an RXR ligand cooperatively inhibits the growth of certain cancer cells, an effect mediated by the activated PPARγ/RXR complex. researchgate.net

Gene Expression Regulation via Peroxisome Proliferator Hormone Response Elements (PPREs)

The activated PPARγ/RXR heterodimer functions as a ligand-dependent transcription factor. spandidos-publications.com It binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter regions of target genes. researchgate.netspandidos-publications.com This binding event recruits a complex of coactivator proteins, which facilitates the initiation of transcription by RNA polymerase II.

Ciglitazone-induced activation of PPARγ has been shown to regulate the expression of numerous genes involved in lipid homeostasis and other cellular processes. For instance, in macrophages, Ciglitazone treatment upregulates the mRNA expression of CD36, a scavenger receptor involved in lipid uptake, and the ATP-binding cassette transporters ABCA1 and ABCG1, which are crucial for cholesterol efflux. nih.gov In liver cells, Ciglitazone has been found to upregulate the expression of apoE and downregulate apoB100 and apoCI. researchgate.net While many of Ciglitazone's effects are mediated through PPREs, some studies note that its regulatory action on certain genes, like p27kip1, can occur through PPRE-independent mechanisms, suggesting a more complex regulatory network. tandfonline.com

Cellular and Biochemical Effects of R Ciglitazone

(R)-Ciglitazone, a member of the thiazolidinedione (TZD) class of compounds, exerts a range of effects on cellular and biochemical processes, primarily through its action as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Its influence is most pronounced in adipocyte biology, lipid metabolism, and glucose homeostasis.

Pharmacological and Biological Activity in Preclinical Models

In Vitro Studies

Ciglitazone (B1669021), a member of the thiazolidinedione class, is recognized as a potent and selective ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), with a reported EC50 of 3.0 μM. ebi.ac.uk Its activity as an anti-hyperglycemic agent has been demonstrated in various in vitro models, primarily through its ability to stimulate adipogenesis and enhance glucose uptake in adipocytes. ebi.ac.ukacs.org

In studies using preadipose cell lines, ciglitazone and its derivatives have shown significant adipogenic activity. A hydroxylated derivative of ciglitazone, known as ADD 4743, induced rapid and uniform conversion of ST 13 mouse preadipose cells into lipid-accumulating adipocytes. nih.gov The potency of this derivative in inducing adipose conversion was confirmed in other preadipose cell lines, including 3T3 L1 and RMT rat cells. nih.gov Furthermore, related α-alkoxy carboxylic acid compounds have been shown to stimulate glucose uptake at low nanomolar concentrations in adipocyte cell lines. acs.org While the two enantiomers of ciglitazone are suggested to have equivalent antihyperglycemic potency, certain related analogue series show stereospecific effects in vitro. acs.org

The primary mechanism involves the activation of PPARγ, which in turn regulates the transcription of genes involved in adipocyte differentiation and lipid metabolism. ebi.ac.uk This leads to an increase in the number of mature adipocytes that are more sensitive to insulin (B600854), thereby enhancing glucose disposal from the circulation.

Table 1: Effects of Ciglitazone and Related Compounds on Adipocyte Cell Lines

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | (-)-13, (-)-18 | Stimulation of glucose uptake at nanomolar concentrations | acs.org |

| ST 13 (mouse preadipose) | ADD 4743 | Rapid and uniform conversion into lipid-accumulating adipocytes | nih.gov |

| 3T3 L1 (preadipose) | ADD 4743 | Confirmed potent adipogenic activity | nih.gov |

| RMT (rat preadipose) | ADD 4743 | Confirmed potent adipogenic activity | nih.gov |

Ciglitazone has been shown to induce the transdifferentiation of bovine skeletal muscle satellite cells (BSCs) into adipocyte-like cells. nih.govnih.gov In studies using BSCs isolated from Yanbian Yellow Cattle, culturing the cells in a differentiation medium containing ciglitazone resulted in a significant shift from a myogenic to an adipogenic phenotype, even without a specific adipocyte differentiation cocktail. nih.govnih.govkoreascience.kr

Treatment with ciglitazone at concentrations of 5 µM, 10 µM, and 20 µM led to a notable increase in the accumulation of triacylglycerol and the formation of lipid droplets within the myotubes. nih.govnih.gov This phenotypic change was supported by significant alterations in gene expression. The relative expression of key adipogenic transcription factors and markers, including PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα), and C/EBPβ, was significantly increased. nih.govnih.gov Concurrently, the expression of crucial myogenic regulatory factors such as myogenic differentiation-1 (MyoD1), myogenin (MYOG), and myogenic regulatory factor-5 (MYF5) was decreased. nih.govnih.gov Furthermore, ciglitazone treatment significantly elevated the concentration of adiponectin, an adipokine involved in regulating glucose levels and fatty acid breakdown. nih.govnih.gov

Table 2: Effect of Ciglitazone on Gene Expression in Bovine Satellite Cells (BSC)

| Gene | Function | Effect of Ciglitazone Treatment | Reference |

|---|---|---|---|

| PPARγ | Adipogenic Transcription Factor | Increased | nih.govnih.gov |

| C/EBPα | Adipogenic Transcription Factor | Increased | nih.govnih.gov |

| C/EBPβ | Adipogenic Transcription Factor | Increased | nih.govnih.gov |

| Fatty Acid Synthase (FASN) | Lipid Metabolism | Increased | nih.govnih.gov |

| Myogenic differentiation-1 (MyoD1) | Myogenic Regulatory Factor | Decreased | nih.govnih.gov |

| Myogenin (MYOG) | Myogenic Regulatory Factor | Decreased | nih.govnih.gov |

| Myogenic regulatory factor-5 (MYF5) | Myogenic Regulatory Factor | Decreased | nih.govnih.gov |

The in vitro effects of ciglitazone on colon carcinoma cells are not uniform and demonstrate a differential responsiveness depending on the specific cell line. nih.gov A study comparing two colorectal adenocarcinoma cell lines, HT29 and SW480, revealed opposing growth responses to treatment with low-molar concentrations of ciglitazone. nih.govresearchgate.net

In the HT29 cell line, treatment with ciglitazone resulted in the induction of apoptosis. nih.govresearchgate.net In contrast, the SW480 cell line responded to the same treatment with an increase in cell number, indicating a stimulation of proliferation rather than cell death. nih.govresearchgate.net This divergence in response highlights the complexity of thiazolidinedione action in cancer cells. The underlying reason for this differential responsiveness is suggested to stem from cell-specific differences in protein synthesis and regulation. nih.gov The proteins implicated are involved in critical cellular functions, including the regulation of apoptosis, molecular chaperoning, intrinsic inflammation, and DNA repair mechanisms. nih.gov

Table 3: Differential Response of Colon Carcinoma Cell Lines to Ciglitazone

| Cell Line | Response to Ciglitazone | Implied Mechanism | Reference |

|---|---|---|---|

| HT29 | Apoptosis | Pro-apoptotic protein regulation | nih.govresearchgate.net |

Ciglitazone exhibits distinct and grade-dependent effects on bladder cancer cell lines. nih.govplos.org Studies comparing its impact on RT4 cells, derived from a low-grade papillary tumor, and T24 cells, from a high-grade carcinoma, show fundamentally different outcomes. plos.orgresearchgate.net

In RT4 cells, ciglitazone primarily induces a G2/M phase cell cycle arrest. nih.govplos.orgresearchgate.net This arrest is accompanied by the overexpression of the tumor suppressor protein p53 and the cell cycle inhibitors p21 and p27, along with a reduction in cyclin B1 levels. nih.govresearchgate.net

Conversely, in the high-grade T24 cells, ciglitazone triggers apoptosis through both the extrinsic and intrinsic pathways. nih.govresearchgate.net A key mechanism in T24 cells involves the upregulation of both soluble and membrane-bound TNF-related apoptosis-inducing ligand (TRAIL). plos.orgresearchgate.net This action sensitizes the otherwise TRAIL-resistant T24 cells to apoptosis. researchgate.net The process is further facilitated by the ciglitazone-mediated downregulation of anti-apoptotic proteins c-FLIP and survivin through a proteasome-dependent pathway. researchgate.net Notably, these effects in both cell lines were observed at high concentrations and occurred independently of PPARγ activation, as confirmed by experiments using the PPARγ antagonist GW9662, which failed to reverse the outcomes. nih.gov

Table 4: Comparative Effects of Ciglitazone on Bladder Cancer Cell Lines

| Feature | RT4 (Low-Grade) | T24 (High-Grade) | Reference |

|---|---|---|---|

| Primary Effect | G2/M Cell Cycle Arrest | Apoptosis | nih.govplos.orgresearchgate.net |

| p53, p21, p27 | Overexpression | Not the primary mechanism | nih.govresearchgate.net |

| Cyclin B1 | Decreased | Not reported as primary effect | nih.govresearchgate.net |

| Apoptosis Pathway | Minimal apoptosis | Extrinsic and Intrinsic Pathways Activated | nih.govresearchgate.net |

| TRAIL Regulation | Not reported | Upregulation of soluble and membrane-bound TRAIL | plos.orgresearchgate.net |

| PPARγ-Dependence | Independent | Independent | nih.gov |

Ciglitazone has been identified as an effective inducer of apoptosis in various human cervical cancer cell lines, including HeLa, Ca Ski, and C-33 A. nih.govnih.gov When compared with other thiazolidinediones like rosiglitazone (B1679542) and pioglitazone (B448), only ciglitazone was found to trigger significant apoptotic cell death in these cell lines. nih.govnih.gov This pro-apoptotic activity occurs through mechanisms that are independent of PPARγ activation. nih.govnih.gov

In Ca Ski cells, which are positive for Human Papillomavirus (HPV) type 16, ciglitazone induces apoptosis via both the extrinsic and intrinsic pathways. nih.govnih.gov At a concentration of 40 µM, ciglitazone treatment for 24 hours led to significant DNA fragmentation in a large percentage of cells across all three lines (60% in HeLa, 50% in Ca Ski, and 65% in C-33 A). nih.gov This was biochemically confirmed by the observed cleavage of caspase-3 and its substrate, PARP. nih.gov

A crucial aspect of ciglitazone's mechanism is its ability to restore sensitivity to TRAIL-induced apoptosis, particularly in resistant Ca Ski cells. nih.govnih.gov It achieves this by up-regulating the expression of death receptors DR4 and DR5, as well as TRAIL itself. nih.govnih.gov Furthermore, ciglitazone facilitates apoptosis by downregulating the anti-apoptotic protein c-FLIP and, significantly, by decreasing the expression of the viral oncoprotein E6, which is known to interfere with cell death pathways. nih.govnih.govresearchgate.net

Table 5: Apoptotic Effects of Ciglitazone on Cervical Cancer Cell Lines

| Cell Line (HPV Status) | Ciglitazone Concentration | Key Observations | Reference |

|---|---|---|---|

| HeLa (Positive) | >20 µM | Dose-dependent increase in sub-G1 population; Caspase-3/PARP cleavage | nih.govresearchgate.net |

| Ca Ski (Positive) | >30 µM | Apoptosis via extrinsic & intrinsic paths; TRAIL sensitization; E6 downregulation | nih.govnih.govresearchgate.net |

Ciglitazone has demonstrated anti-angiogenic properties in in vitro models using Human Umbilical Vein Endothelial Cells (HUVECs). ebi.ac.uk Angiogenesis, the formation of new blood vessels, is a critical process that involves the proliferation, migration, and differentiation of endothelial cells. Ciglitazone has been shown to inhibit several of these key steps.

Research indicates that ciglitazone inhibits the differentiation of HUVECs and the branching of capillaries in a three-dimensional in vitro angiogenesis model. ebi.ac.ukjpp.krakow.pl The anti-angiogenic effects of thiazolidinediones are partly attributed to the inhibition of endothelial cell proliferation and a reduction in the production of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. mdpi.com Studies have shown that the inhibitory effect of ciglitazone on HUVEC proliferation can be significantly attenuated by a p38 MAPK inhibitor, suggesting the involvement of this signaling pathway in its anti-angiogenic mechanism. jpp.krakow.pl

Table 6: Anti-Angiogenic Effects of Ciglitazone on HUVECs

| Angiogenic Process | Effect of Ciglitazone | Implicated Pathway | Reference |

|---|---|---|---|

| Cell Differentiation | Inhibition | - | ebi.ac.uk |

| Capillary Branching/Tube Formation | Inhibition | - | jpp.krakow.pl |

| Cell Proliferation | Inhibition | p38 MAPK | jpp.krakow.pl |

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-Ciglitazone |

| 15d-PGJ2 |

| ADD 4743 |

| Avastin |

| Bisphenol A diglycidyl ether |

| Ciglitazone |

| Cyclin B1 |

| Dexamethasone |

| Doxorubicin |

| Englitazone |

| GW9662 |

| Ibuprofen |

| Indomethacin |

| Insulin |

| Metformin |

| N-methyl-p-bromolevamisole |

| Pioglitazone |

| Rosiglitazone |

| Sodium oxamate |

| Sorafenib |

| SR11237 |

| Troglitazone (B1681588) |

| Vatalanib |

Effects on Human Granulosa Cell VEGF Production

(R)-Ciglitazone has been shown to modulate the production of Vascular Endothelial Growth Factor (VEGF) in human luteinized granulosa cells. In an in vitro study, isolated human granulosa cells were treated with (R)-Ciglitazone. nih.govnih.gov Following stimulation with human chorionic gonadotropin (hCG), treatment with (R)-Ciglitazone at concentrations of 20 µM and 40 µM resulted in a statistically significant decrease in VEGF production at both 24 and 48 hours. nih.gov The most substantial inhibitory effect was observed at the 40 µM dose. nih.gov These findings indicate that (R)-Ciglitazone can directly impact the output of VEGF from these critical ovarian cells. nih.govnih.gov The regulation of VEGF is significant due to its central role in angiogenesis. drugapprovalsint.comebi.ac.ukwikipedia.org

Effect of (R)-Ciglitazone on VEGF Production in Human Granulosa Cells

| Treatment Condition | Observed Effect | Reference |

|---|---|---|

| 20 µM (R)-Ciglitazone + hCG | Statistically significant decrease in VEGF production | nih.gov |

| 40 µM (R)-Ciglitazone + hCG | Greater statistically significant decrease in VEGF production | nih.govnih.gov |

Cooperative Inhibition of Cancer Cell Growth with RXR Ligands

(R)-Ciglitazone demonstrates synergistic antitumor effects when combined with ligands for the retinoid X receptor (RXR). nih.govnih.gov Studies have shown that (R)-Ciglitazone and the RXR ligand SR11237 cooperatively inhibit the growth of breast (ZR-75-1, T-47D) and lung (Calu-6) cancer cells. nih.govaacrjournals.org This cooperative action is linked to the enhanced induction of retinoic acid receptor-beta (RARβ) expression, a key mediator of the growth-inhibitory effects of retinoids. nih.govnih.gov

The molecular basis for this synergy involves the peroxisome proliferator-activated receptor-gamma (PPARγ), to which (R)-Ciglitazone is a ligand, and its heterodimerization with RXR. nih.gov This PPARγ/RXR complex can bind to a specific retinoic acid response element (βRARE) in the RARβ promoter, cooperatively enhancing its transcriptional activity. nih.govaacrjournals.org This effect was shown to be dependent on PPARγ, as a selective antagonist, bisphenol A diglycidyl ether, diminished the induction of RARβ. nih.govmdpi.com This novel signaling pathway provides a molecular basis for the potentiated antitumor responses observed with combined (R)-Ciglitazone and RXR ligand treatment. nih.gov

Cooperative Effects of (R)-Ciglitazone and RXR Ligands on Cancer Cells

| Cancer Cell Type | Combined Treatment | Key Findings | Reference |

|---|---|---|---|

| Breast (ZR-75-1, T-47D) | (R)-Ciglitazone + SR11237 (RXR Ligand) | Cooperative inhibition of cell growth; Strong induction of RARβ expression. | nih.gov |

| Lung (Calu-6) | (R)-Ciglitazone + SR11237 (RXR Ligand) | Cooperative inhibition of cell growth; Strong induction of RARβ expression. | nih.govaacrjournals.org |

| Colon | (R)-Ciglitazone + 9-cis RA (RXR Ligand) | Increased apoptotic effect; Greater inhibition of COX-2 expression compared to single agents. | nih.gov |

| Leukemia (HL-60) | (R)-Ciglitazone + ATRA (RAR Agonist) | Synergistic reduction in cell growth rates and G1 cell cycle arrest; Synergistic upregulation of PTEN expression. | nih.gov |

Modulation of Th17 Cell Differentiation

(R)-Ciglitazone has been identified as an inhibitor of T helper 17 (Th17) cell differentiation and function. nih.govbiomolther.orgnih.gov Th17 cells are a subset of T helper cells implicated in the pathogenesis of several autoimmune diseases. nih.govnih.gov In preclinical models, (R)-Ciglitazone treatment was shown to inhibit the differentiation of naive T cells into Th17 cells. biomolther.org This inhibitory effect was observed even in the presence of IL-1β, a cytokine that typically enhances Th17 differentiation. biomolther.orgnih.gov

Furthermore, (R)-Ciglitazone treatment led to a reduction in the proliferative activity of cells undergoing Th17 differentiation and decreased their production of cytokines, such as IL-17. nih.govbiomolther.org The mechanism for this may involve the downregulation of CCNB1 (Cyclin B1) expression, a key regulator of the T cell cycle. nih.govnih.gov These findings highlight (R)-Ciglitazone's role as a negative regulator of Th17-mediated immune responses. nih.govresearchgate.net

Impact on Gene Ontology and Differentially Expressed Genes

Studies utilizing RNA sequencing have analyzed the impact of (R)-Ciglitazone on gene expression in various cell types. In one study involving bovine satellite cells, treatment with (R)-Ciglitazone resulted in 281 differentially expressed genes (DEGs). nih.gov

Gene Ontology (GO) analysis, a method for categorizing gene functions, was performed on these DEGs. nih.gov The analysis revealed that the top 10 most significantly enriched biological processes included:

Protein trimerization

Negative regulation of cell proliferation

Adipocyte differentiation

Cellular response to external stimulus nih.gov

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis further indicated that the DEGs were involved in the p53 signaling pathway and the PPAR signaling pathway. nih.gov Specifically, in the PPAR signaling pathway, 10 genes were differentially enriched, with 7 being up-regulated and 3 down-regulated by high-concentration (R)-Ciglitazone treatment. nih.gov This transcriptomic data underscores the compound's role in modulating key cellular processes, particularly those related to cell proliferation and differentiation. nih.gov

In Vivo Animal Models

Anti-hyperglycemic Effects in Insulin-Resistant Models (e.g., ob/ob murine model)

(R)-Ciglitazone has demonstrated significant anti-hyperglycemic activity in obese and insulin-resistant animal models, most notably the C57BL/6J-ob/ob mouse. ebi.ac.ukwikipedia.orgnih.gov In this model, oral administration of (R)-Ciglitazone led to a marked decrease in blood glucose levels. nih.gov This effect was accompanied by a reduction in plasma insulin, triglycerides, and free fatty acids. nih.gov

The hypoglycemic action of (R)-Ciglitazone appears to be specific to insulin-resistant states, as it did not affect blood glucose in lean C57BL/6J mice. nih.gov Further studies in the ob/ob model showed that (R)-Ciglitazone treatment improves insulin sensitivity in skeletal muscle. nih.gov While basal glucose uptake in muscle was unchanged, there was a significant increase in insulin-stimulated glucose uptake in the skeletal muscle of (R)-Ciglitazone-treated mice. nih.gov This suggests the compound ameliorates insulin resistance at the tissue level. nih.gov In long-term studies, treated ob/ob mice also showed regranulation of islet beta-cells and increased pancreatic insulin content. nih.gov

Antitumor Efficacy in Xenograft Models (e.g., Bladder Cancer, Glioma, Cervical Cancer)

(R)-Ciglitazone has shown antitumor activity in several in vivo xenograft models.

Bladder Cancer: In a mouse model using xenografts of human bladder cancer cells, (R)-Ciglitazone significantly inhibited tumor development. nih.govnih.gov This effect was particularly noted in mice xenografted with high-grade T24 urothelial carcinoma cells, whereas it was not observed in those with low-grade RT4 cells. nih.govresearchgate.net The in vivo antitumor activity was achieved without apparent toxicity to the animals. nih.gov

Glioma: While in vitro studies have demonstrated that (R)-Ciglitazone inhibits the viability and induces apoptosis in human glioblastoma cell lines (T98G, U-87 MG, A172, and U-118 MG), detailed in vivo xenograft efficacy data for (R)-Ciglitazone as a monotherapy is less extensively documented in the provided sources. nih.gov The in vitro results, which include cell cycle arrest and modulation of apoptotic proteins, suggest a potential for therapeutic application in central nervous system neoplasms. nih.gov

Cervical Cancer: In an athymic nude mouse model with Ca Ski human cervical cancer xenografts, (R)-Ciglitazone treatment demonstrated antitumor effects. nih.govnih.gov Mice receiving weekly intraperitoneal injections of the compound exhibited delayed tumor growth development compared to vehicle-treated control animals. nih.govresearchgate.net Analysis of the tumors from treated mice showed a decrease in the proliferation marker Ki67 and an increase in activated caspase 3 staining, indicating that the in vivo efficacy is associated with both inhibition of proliferation and induction of apoptosis. researchgate.net

Antitumor Efficacy of (R)-Ciglitazone in Xenograft Models

| Cancer Type | Xenograft Model | Key In Vivo Findings | Reference |

|---|---|---|---|

| Bladder Cancer | Nude mice with high-grade T24 cell xenografts | Significantly reduced development of bladder tumors. | nih.govnih.govresearchgate.net |

| Glioma | Human glioblastoma cell lines (in vitro) | Inhibited cell viability, induced apoptosis and cell cycle arrest. In vivo data not detailed in sources. | nih.gov |

| Cervical Cancer | Nude mice with Ca Ski cell xenografts | Delayed tumor growth; Decreased proliferation (Ki67) and increased apoptosis (activated caspase 3) in tumors. | nih.govresearchgate.net |

Immunoregulatory Effects in Models of Graft-vs-Host Disease (GVHD)

(R)-Ciglitazone has been investigated for its immunomodulatory properties in preclinical models of Graft-versus-Host Disease (GVHD), a significant complication following allogeneic hematopoietic stem cell transplantation. nih.gov Research using a murine model of GVHD has revealed a nuanced relationship between ciglitazone and regulatory T cells (Tregs). researchgate.net

In one study, the therapeutic efficacy of ciglitazone was found to be critically dependent on the presence of natural regulatory T cells (nTregs) that express the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net When administered to mice lacking nTregs, ciglitazone did not provide any protection against GVHD. researchgate.net However, when ciglitazone was given in conjunction with the co-adoptive transfer of nTregs, a significant protective effect against GVHD and enhanced survival were observed. researchgate.net This suggests that the immunoregulatory action of ciglitazone in this context is not solely a direct suppression of effector T cells and antigen-presenting cells, but is also mediated through the enhancement of nTreg function. researchgate.net

Interestingly, in vitro experiments have shown that ciglitazone can enhance the generation of inducible Tregs (iTregs) in a manner that is independent of PPARγ. researchgate.net This dual effect on both nTregs and iTregs underscores the complex immunoregulatory profile of ciglitazone. researchgate.net

Table 1: Effect of (R)-Ciglitazone on GVHD in a Murine Model

| Treatment Group | Outcome | Key Finding | Citation |

|---|---|---|---|

| Ciglitazone in the absence of nTregs | No protection from GVHD | Demonstrates the necessity of nTregs for ciglitazone's therapeutic effect. | researchgate.net |

| Ciglitazone with co-adoptive transfer of nTregs | Significant protection from GVHD and enhanced survival | Suggests that ciglitazone's immunoregulatory effect is mediated through the enhancement of nTreg function. | researchgate.net |

| In vitro treatment with Ciglitazone | Enhanced generation of iTregs | Indicates a PPARγ-independent mechanism for iTreg enhancement. | researchgate.net |

Anti-inflammatory Effects in Polymicrobial Sepsis Models

Preclinical studies have demonstrated the potent anti-inflammatory properties of (R)-Ciglitazone in various models of polymicrobial sepsis and related systemic inflammatory conditions like hemorrhagic shock. ufz.depeerj.com Sepsis is characterized by a dysregulated systemic inflammatory response, and ciglitazone has been shown to mitigate this response through several mechanisms. ufz.deacs.orgnih.gov

In rodent models of polymicrobial sepsis induced by cecal ligation and puncture (CLP), treatment with ciglitazone has been shown to reduce systemic inflammation. researchgate.net This includes a decrease in the plasma levels of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1). peerj.com Furthermore, ciglitazone treatment has been associated with a reduction in neutrophil infiltration into major organs like the lungs, a common consequence of severe sepsis. peerj.comacs.org

The anti-inflammatory effects of ciglitazone are linked to its ability to modulate key signaling pathways involved in the inflammatory cascade. ufz.de Specifically, it has been shown to inhibit the activity of the IκB kinase (IKK)/nuclear factor-κB (NF-κB) pathway. peerj.com By reducing IKK activity and subsequent degradation of IκBα, ciglitazone prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. peerj.com These findings suggest that the anti-inflammatory actions of ciglitazone in sepsis models are independent of its effects on glucose metabolism. peerj.com

Table 2: Anti-inflammatory Effects of (R)-Ciglitazone in Polymicrobial Sepsis Models

| Model | Key Findings | Mechanism of Action | Citations |

|---|---|---|---|

| Rodent model of hemorrhagic shock | Reduced plasma levels of IL-6 and MCP-1, blunted lung neutrophil infiltration. | Inhibition of the IKK/NF-κB pathway. | peerj.com |

| Murine CLP model of sepsis | Attenuated inflammation, reduced excess neutrophil influx, and improved survival. | Regulation of NF-κB and AP-1 signaling pathways. | researchgate.net |

| Rodent model of polymicrobial sepsis | Amelioration of blood pressure. | Positive effect on blood pressure has been shown in other models of inflammation. | peerj.com |

Reduction of Endometriotic Implant Growth

The potential therapeutic utility of (R)-Ciglitazone has been explored in preclinical animal models of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus. escholarship.orgnih.govoup.com Studies in both rat and baboon models have consistently shown that ciglitazone can reduce the growth and size of endometriotic implants. nih.govoup.com

In a rat model of endometriosis, treatment with ciglitazone resulted in a significant regression of endometriotic implants compared to control animals. escholarship.org This was accompanied by marked epithelial regression within the explants. nih.gov Similar findings have been reported in baboon models of induced endometriosis, where ciglitazone and other thiazolidinediones have been shown to provoke implant regression. oup.com

Table 3: Effects of (R)-Ciglitazone on Endometriotic Implants in Preclinical Models

| Animal Model | Key Findings | Potential Mechanisms of Action | Citations |

|---|---|---|---|

| Rat | Significant regression of endometriotic implants, marked epithelial regression. | Inhibition of cell proliferation, anti-inflammatory effects. | escholarship.orgnih.gov |

| Baboon | Provoked implant regression. | Anti-inflammatory and antiangiogenic effects. | oup.com |

| Mouse | Reduced endometriotic growth, regression of established implants, reduced adhesions. | Inhibition of cell proliferation, anti-inflammatory effects. | oup.com |

Disruption of Dorsoventral Patterning in Zebrafish Embryos

Research utilizing the zebrafish (Danio rerio) model has revealed that (R)-Ciglitazone can interfere with early embryonic development, specifically with dorsoventral (DV) patterning. researchgate.netufz.deacs.orgescholarship.org Exposure of zebrafish embryos to ciglitazone from as early as 4 hours post-fertilization (hpf) resulted in concentration-dependent defects in DV patterning, leading to the development of ventralized embryos by 24 hpf. researchgate.netacs.orgescholarship.org

Interestingly, this ventralization effect induced by ciglitazone could be reversed by co-exposure to dorsomorphin, a known inhibitor of bone morphogenetic protein (BMP) signaling that causes dorsalization in zebrafish embryos. researchgate.netufz.deacs.orgescholarship.org However, further investigation into the mechanism suggests that the disruption of DV patterning by ciglitazone is likely independent of the PPARγ receptor. researchgate.netufz.deacs.orgescholarship.org Knockdown of the pparγ gene using a morpholino did not prevent the ventralization phenotype caused by ciglitazone. researchgate.netacs.org This points towards a novel, PPARγ-independent mechanism of action for ciglitazone's effects on early embryonic development in this model. researchgate.netufz.deacs.orgescholarship.org

Table 4: Effects of (R)-Ciglitazone on Dorsoventral Patterning in Zebrafish Embryos

| Experimental Condition | Observed Phenotype | Mechanistic Insight | Citation |

|---|---|---|---|

| Exposure to (R)-Ciglitazone (4 hpf - 24 hpf) | Concentration-dependent ventralization of embryos. | Disruption of normal dorsoventral patterning. | researchgate.net |

| Co-exposure with Dorsomorphin | Reversal of ciglitazone-induced ventralization. | Suggests an interaction with the BMP signaling pathway or a parallel pathway. | researchgate.net |

| pparγ knockdown followed by (R)-Ciglitazone exposure | Ventralization phenotype was not blocked. | Indicates a PPARγ-independent mechanism of toxicity. | researchgate.net |

Influence on Cholesterol and Lipid-Related Biological Processes in Zebrafish

In addition to its effects on embryonic patterning, studies in zebrafish have also shed light on the influence of (R)-Ciglitazone on metabolic pathways. researchgate.netufz.de Specifically, mRNA sequencing analysis of zebrafish embryos exposed to ciglitazone revealed significant alterations in biological processes related to cholesterol and lipids. researchgate.netufz.deacs.orgescholarship.org

The exposure of zebrafish embryos to ciglitazone led to significant changes in the abundance of numerous transcripts. researchgate.net Gene ontology analysis of these differentially expressed transcripts identified cholesterol and lipid-related processes as being among the most significantly affected biological pathways. researchgate.net This finding is consistent with the known role of PPARγ as a regulator of lipid and glucose homeostasis. researchgate.netufz.deescholarship.org However, as the developmental effects of ciglitazone in zebrafish appear to be PPARγ-independent, the precise mechanisms by which it influences these metabolic processes during embryogenesis require further investigation. researchgate.net

Table 5: Influence of (R)-Ciglitazone on Cholesterol and Lipid-Related Processes in Zebrafish

| Experimental Approach | Key Finding | Implication | Citation |

|---|---|---|---|

| mRNA-sequencing of (R)-Ciglitazone-exposed zebrafish embryos | Significant alterations in the abundance of transcripts related to cholesterol and lipid metabolism. | (R)-Ciglitazone exposure impacts fundamental metabolic pathways during early development. | researchgate.net |

Structure Activity Relationship Sar and Analog Development

Essentiality of the 5-(4-oxybenzyl) Moiety for Activity

SAR studies have consistently highlighted the critical role of the 5-(4-oxybenzyl) moiety for the biological activity of ciglitazone (B1669021) and its analogs. jst.go.jpresearchgate.net This structural component is considered essential for substantial activity. jst.go.jpresearchgate.net The general structure of these glitazone molecules includes a polar thiazolidine (B150603) ring system (the head), a hydrophobic ring structure (the tail), and a linker connecting them, which in the case of ciglitazone is a benzyloxy moiety. acs.org Modifications to this linker, such as replacing the ether function with a ketone, alcohol, or olefin, have been explored to generate new series of thiazolidine-2,4-diones. researchgate.net

Influence of Substituents on Activity Profile

The nature and position of substituents on the aromatic rings and the linker have a profound impact on the activity profile of ciglitazone analogs. Appending an oxazole-based group to the terminus of the chain has been shown to yield highly potent compounds. researchgate.net Specifically, compounds featuring a (2-phenyloxazol-4-yl)ethyl chain exhibit particularly strong activity. acs.org

Further modifications, such as incorporating a benzofuran (B130515) structural element, have led to a significant enhancement in in vivo potency. researchgate.net For instance, the direct analog of ciglitazone incorporating a benzofuran ring system displayed exceptional potency in animal models. acs.org The introduction of halide substituents on the tail portion of the molecule, particularly in the ortho and meta positions, has also been found to result in effective euglycemic activity. nih.gov

Bioisosteric Replacements of the Thiazolidinedione Moiety (e.g., α-alkoxy, α-thioether carboxylic acids)

A key strategy in analog development has been the bioisosteric replacement of the thiazolidinedione (TZD) head group. researchgate.net This approach aims to improve properties while retaining the essential biological activity. Research has shown that the TZD moiety can be successfully replaced by an α-alkoxy or α-thioether carboxylic acid group. acs.orgnih.gov

This replacement has led to the development of potent compounds. For example, α-thioether carboxylic acid analogs, such as one with a methylthio moiety, demonstrated remarkable activity. acs.org Studies indicated that various sulfur substituents are well-tolerated, with larger groups appearing to be slightly preferred. acs.org Similarly, α-alkoxy carboxylic acids have been synthesized and shown to lower blood glucose levels effectively. acs.org The unsubstituted hydrocinnamic acid, however, lacked activity, underscoring the necessity of a substituent at the α-position of the carboxylic acid to mimic the sulfur atom of the TZD ring. acs.org

Other bioisosteric replacements for the TZD ring that have been investigated include pyran, oxazolidine-2,4-dione, tetrazole, carbazole, and oxathiazoles. researchgate.net In some instances, 2,4-oxazolidinedione (B1205460) derivatives have demonstrated superior antidiabetic activity compared to their 2,4-thiazolidinedione (B21345) counterparts. researchgate.net

Stereochemical Criticality for Biological Activity in Nonracemizable Analogues

Stereochemistry plays a pivotal role in the biological activity of TZD analogs. The chiral center at the C-5 position of the thiazolidine ring results in the formation of (R) and (S) enantiomers. acs.orgnih.gov In living systems, these enantiomers can exhibit different pharmacological behaviors. nih.gov For thiazolidinediones, the biological activity is primarily associated with the (S)-enantiomer. acs.orgnih.gov

A significant challenge with traditional TZDs is that the C-5 proton is labile, leading to rapid racemization in vivo. This means that even if a single enantiomer is administered, it converts to a mixture of both, with one being inactive but potentially contributing to adverse effects. acs.org The development of nonracemizable analogues, such as those with an α-alkoxy carboxylic acid head group, has been a crucial step forward. In these analogues, the stereochemistry at the carbon alpha to the acidic moiety is critical for activity. acs.org For instance, in one study, the (S)-enantiomer of an α-alkoxy carboxylic acid analog was shown to be significantly more potent than the (R)-enantiomer in a glucose uptake assay. acs.org This allows for the removal of the "isomeric ballast," the inactive enantiomer that may contribute to toxicity. acs.org

Exploration of Analogues with Enhanced Potency or Specificity

The quest for more potent and specific ciglitazone analogs has been a major focus of research. Systematic modifications of the original ciglitazone structure have led to compounds with significantly enhanced activity. For example, replacing the 2-pyridyl moiety of pioglitazone (B448) with a 2- or 4-oxazolyl or a 2- or 4-thiazolyl moiety dramatically increased in vivo potency. researchgate.net One such analog, 5-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl]-2,4-thiazolidinedione, was found to be over 100 times more potent than pioglitazone. researchgate.net

The following table summarizes some key analogs and their reported potency enhancements:

| Analog | Modification | Reported Potency | Reference |

| Darglitazone | Ketone linker, oxazole-based side chain | More potent than ciglitazone | acs.org |

| Englitazone | Benzofuran ring system | Significantly more potent than ciglitazone | researchgate.netacs.org |

| Pioglitazone | Pyridine analog of ciglitazone | More potent than ciglitazone | frontiersin.org |

| 5-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl]-2,4-thiazolidinedione | Oxazole-based side chain | >100 times more potent than pioglitazone | researchgate.net |

Development of Derivatives Lacking PPAR Ligand-Binding Activity for Investigating Non-PPAR Mechanisms

While the primary mechanism of action of TZDs is through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), evidence suggests that some of their effects may be independent of this receptor. nih.govnih.govbioscientifica.com To investigate these non-PPARγ mechanisms, researchers have developed derivatives of ciglitazone that lack PPARγ ligand-binding activity. nih.govresearchgate.netresearchgate.net

One such derivative, Δ2CG, was created by introducing a double bond next to the thiazolidinedione ring of ciglitazone. nih.gov This modification abrogated its PPARγ agonist activity. nih.gov Despite this, Δ2CG and its subsequent modifications retained the ability to induce certain cellular effects, such as the repression of the androgen receptor (AR). nih.gov This has allowed for the exploration of PPARγ-independent signaling pathways and the development of novel therapeutic agents targeting these pathways. nih.govnih.govresearchgate.net For example, further optimization of Δ2CG led to compounds that effectively suppressed AR expression, demonstrating a potential application in prostate cancer treatment. nih.gov

Strategies for Overcoming Structure-Dependent Effects through Structural Modification

A key challenge in drug development is to overcome undesirable structure-dependent effects while maintaining or enhancing therapeutic activity. In the context of ciglitazone analogs, this has involved strategic structural modifications. For instance, concerns about the adverse effects of some TZDs have driven the design of new molecules with improved safety profiles. turkjps.org

One strategy involves the development of selective PPARγ modulators (SPPARMs) that exhibit partial agonism or different co-factor recruitment profiles compared to full agonists. This can potentially separate the beneficial metabolic effects from the adverse effects. The high degree of flexibility in modifying the structure of ciglitazone analogs without losing all biological activity has been a significant advantage. nih.gov For example, regioisomerization and permutational rearrangement of the structural moieties of Δ2CG yielded compounds with improved AR-ablative activity, demonstrating that potency in one biological effect can be retained or even enhanced while eliminating another (PPARγ activation). nih.gov

Synthetic Methodologies and Chemical Biology Approaches

Traditional Synthetic Routes for (R)-Ciglitazone

The traditional synthesis of racemic ciglitazone (B1669021) has been well-established and typically involves a multi-step process. newdrugapprovals.orgrsc.org One common route begins with the reaction of 1-methylcyclohexylmethanol with 4-chloronitrobenzene using sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) to form 4-(1-methylcyclohexylmethoxy)nitrobenzene. newdrugapprovals.org This intermediate is then reduced to 4-(1-methylcyclohexylmethoxy)aniline, which undergoes diazotization followed by a condensation reaction with methyl acrylate (B77674) to yield methyl 2-chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl]propionate. newdrugapprovals.org Cyclization of this propionate (B1217596) derivative with thiourea (B124793) affords an iminothiazolidinone, which is subsequently hydrolyzed to give racemic ciglitazone. newdrugapprovals.org

Another established method involves the Knoevenagel condensation of 4-((1-methylcyclohexyl)methoxy)benzaldehyde with 2,4-thiazolidinedione (B21345). researchgate.net This reaction is a key step in forming the benzylidene-thiazolidinedione core structure of ciglitazone. The synthesis of the thiazolidinedione ring itself can be achieved through the reaction of chloroacetic acid and thiourea. juniperpublishers.combeilstein-journals.org

A notable synthesis reported by Takeda Pharmaceuticals in 1982 involved the esterification of 1-methylcyclohexanecarboxylic acid, followed by reduction and condensation with 4-chloronitrobenzene to produce a nitro derivative. rsc.org This intermediate was then reduced, diazotized, and coupled with an α,β-unsaturated ester to form an α-chloro ester, which was a precursor to the final thiazolidinedione ring formation. rsc.org

These traditional routes provide the racemic mixture of ciglitazone. The isolation of the (R)-enantiomer from this mixture necessitates further separation techniques, as detailed in the following section.

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomer Isolation

The isolation of enantiomerically pure (R)-Ciglitazone is crucial for studying its specific biological activities. This is achieved through two primary strategies: asymmetric synthesis, which aims to produce the desired enantiomer directly, and chiral resolution, which separates the enantiomers from a racemic mixture. wikipedia.org

Asymmetric Synthesis: Asymmetric synthesis of (R)-Ciglitazone involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. While specific examples for the direct asymmetric synthesis of (R)-Ciglitazone are not extensively detailed in the provided results, the principles of asymmetric synthesis are well-established. symeres.comyoutube.com For instance, the use of chiral catalysts in hydrogenation or alkylation steps can introduce the desired stereocenter early in the synthetic sequence. A strategy involving the asymmetric reduction of a suitable prochiral precursor could potentially yield (R)-Ciglitazone directly.

Chiral Resolution: Chiral resolution is a more commonly described method for obtaining the enantiomers of ciglitazone. newdrugapprovals.orgwikipedia.org This technique relies on the separation of a racemic mixture into its individual enantiomers.

Classical Resolution via Diastereomeric Salt Formation: This is a widely used technique where the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. wikipedia.orgchiralpedia.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like crystallization. chiralpedia.comnumberanalytics.com For ciglitazone, the carboxylic acid intermediate, 2-chloro-3-(4-((1-methylcyclohexyl)methoxy)phenyl)propanoic acid, can be resolved using an optically active amine like (S)-(-)-1-phenylethylamine. newdrugapprovals.org The (S)-amine selectively forms a less soluble salt with the (S)-acid, which can be isolated by filtration. The enantiomerically enriched acid is then liberated and carried on to synthesize (R)-Ciglitazone. newdrugapprovals.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers. symeres.comchiralpedia.com High-performance liquid chromatography (HPLC) with a chiral column is a powerful analytical and preparative tool for separating the enantiomers of ciglitazone. chiralpedia.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Asymmetric Transformation: A notable method for resolving racemic ciglitazone involves an asymmetric transformation that takes advantage of the lability of the proton at the C-5 position of the thiazolidinedione ring. newdrugapprovals.org By treating racemic ciglitazone with an optically active amine, such as (S)-(-)-1-phenylethylamine, in a suitable solvent, the less soluble diastereomeric salt precipitates out of solution. The dissolved portion undergoes continuous racemization and precipitation of the less soluble diastereomer, theoretically allowing for a high yield of the desired enantiomer. newdrugapprovals.org

Table 1: Chiral Resolution Techniques for (R)-Ciglitazone

| Technique | Description | Key Reagents/Materials | Reference(s) |

|---|---|---|---|

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | (S)-(-)-1-Phenylethylamine | newdrugapprovals.org |

| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Chiral HPLC column | symeres.comchiralpedia.com |

| Asymmetric Transformation | Exploitation of the lability of the C-5 proton of the TZD ring to convert the racemate into a single enantiomer via diastereomeric salt formation. | (S)-(-)-1-Phenylethylamine | newdrugapprovals.org |

Biocatalyzed Synthesis Applications

The use of biocatalysts, such as enzymes, in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. pharmafeatures.com While specific details on the biocatalyzed synthesis of (R)-Ciglitazone are not extensively documented in the provided search results, the application of biocatalysis in the synthesis of related compounds and the general principles suggest potential applications.

Enzymes, particularly lipases and reductases, are commonly employed in the synthesis of chiral molecules. symeres.com For instance, enzymatic resolution could be applied to a racemic precursor of (R)-Ciglitazone. A lipase (B570770) could selectively acylate one enantiomer of a racemic alcohol intermediate, allowing for the separation of the acylated and unacylated enantiomers.

Furthermore, the use of imine reductases (IREDs) has shown great potential for the asymmetric synthesis of chiral amines through the reductive amination of ketones. rsc.org A similar strategy could potentially be developed for a precursor of (R)-Ciglitazone containing a ketone functionality.

While the direct biocatalyzed synthesis of (R)-Ciglitazone is an area that warrants further exploration, the successful application of biocatalysis in the synthesis of other antidiabetic drugs and chiral compounds highlights its potential for developing more efficient and sustainable routes to this molecule. taylorandfrancis.comtaylorandfrancis.com

Optimization Strategies in Chemical Synthesis for Yield and Purity

Optimizing the synthesis of (R)-Ciglitazone is crucial for maximizing yield and ensuring high purity, which are critical factors in the production of fine chemicals and active pharmaceutical ingredients (APIs). pharmafeatures.comazom.com Several strategies can be employed to achieve this.

Reaction Condition Optimization: A systematic approach to optimizing reaction conditions can significantly improve yield and purity. whiterose.ac.uk This involves studying the effects of various parameters such as temperature, pressure, reactant concentrations, and reaction time. azom.com Statistical methods like Design of Experiments (DoE) are powerful tools for efficiently exploring the parameter space and identifying optimal conditions. whiterose.ac.uk

Catalyst and Reagent Selection: The choice of catalysts and reagents plays a pivotal role. For instance, in the traditional synthesis of ciglitazone, the use of a pyrophoric reagent like sodium hydride (NaH) presents safety challenges. newdrugapprovals.org Exploring alternative, safer bases could be an area for optimization. The efficiency of the coupling and cyclization steps can also be enhanced by screening different catalysts and reaction media.

Process Intensification: Continuous flow chemistry is an emerging strategy that can offer significant advantages over traditional batch processes. pharmafeatures.com Flow reactors can provide better control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. researchgate.net

Algorithmic Optimization: Modern approaches to reaction optimization utilize machine learning and heuristic algorithms. rsc.orgnih.gov These methods can predict reaction outcomes and suggest new experimental conditions to improve yield, accelerating the optimization process.

Table 2: Strategies for Optimizing (R)-Ciglitazone Synthesis

| Strategy | Description | Potential Application to (R)-Ciglitazone Synthesis | Reference(s) |

|---|---|---|---|

| Reaction Condition Optimization | Systematic variation of parameters like temperature, concentration, and time. | Optimizing the Knoevenagel condensation or cyclization steps. | azom.comwhiterose.ac.uk |

| Catalyst and Reagent Selection | Choosing more efficient and safer chemicals. | Replacing NaH with a less hazardous base. | newdrugapprovals.org |

| Advanced Purification | Utilizing modern equipment and techniques for purification. | Employing ANFDs for isolation or optimizing crystallization. | azom.com |

| Process Intensification | Implementing continuous flow chemistry. | Converting batch synthesis steps to a continuous flow process. | pharmafeatures.comresearchgate.net |

| Algorithmic Optimization | Using computational methods to guide experimental design. | Applying machine learning to predict optimal reaction conditions. | rsc.orgnih.gov |

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Specific PPARγ-Independent Signaling Networks

While (R)-Ciglitazone is a known peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, a growing body of preclinical evidence indicates that many of its biological effects occur through pathways independent of PPARγ activation. plos.orgtandfonline.comoncotarget.comoncotarget.com Future research is increasingly focused on delineating these alternative signaling cascades to better understand the compound's full mechanistic scope.

Studies have shown that ciglitazone (B1669021) can induce cell cycle arrest and apoptosis in various cancer cell lines, an effect that persists even when PPARγ is blocked by antagonists or its expression is silenced. plos.orgtandfonline.comoncotarget.com For instance, in bladder cancer cells, high concentrations of ciglitazone trigger apoptosis through both extrinsic and intrinsic pathways, a process not inhibited by the PPARγ antagonist GW9662. plos.orgnih.gov Similarly, in prostate cancer cells, ciglitazone's ability to alter the expression of cell cycle regulatory proteins like cyclin D1 and p21, and to inhibit cell proliferation, was not significantly hampered by PPARγ knockdown. tandfonline.com

One key area of investigation is the compound's impact on cellular stress pathways. Research has demonstrated that ciglitazone can induce endoplasmic reticulum (ER) stress, leading to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. researchgate.net This activation appears to be mediated by a rapid increase in intracellular calcium, which in turn activates Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase R (PKR). researchgate.net Notably, these effects were also observed with derivatives of ciglitazone that lack PPARγ ligand-binding activity, further cementing their independence from PPARγ. researchgate.netresearchgate.net

Furthermore, ciglitazone has been found to influence other signaling molecules and pathways. In cervical cancer cells, it triggers apoptosis via both extrinsic and intrinsic pathways, independent of PPARγ. oncotarget.com In melanoma cells, some of its antitumor effects are attributed to the proteasomal degradation of cyclin D1, leading to cell cycle arrest, and the deactivation of eukaryotic initiation factor 2 (eIF2) through calcium efflux, which inhibits protein synthesis. mdpi.com There is also evidence suggesting that thiazolidinediones, including ciglitazone, may act as partial agonists for the glucocorticoid receptor, presenting another potential PPARγ-independent mechanism. researchgate.net

Table 1: Summary of Preclinical Findings on PPARγ-Independent Signaling of (R)-Ciglitazone

| Cell/System Studied | Observed Effect | Implicated Signaling Pathway(s) |

| Bladder Cancer Cells (T24) | Induction of apoptosis. plos.orgnih.gov | Extrinsic and intrinsic apoptosis pathways. plos.org |

| Prostate Cancer Cells (PC-3, C4-2) | Inhibition of proliferation, regulation of cyclin D1 and p21. tandfonline.com | Cell cycle regulation. tandfonline.com |

| Liver Epithelial Cells | Activation of p38 MAPK, induction of ER stress. researchgate.net | CaMKII, PKR, ER stress response. researchgate.net |

| Cervical Cancer Cells (HeLa, Ca Ski, C-33 A) | Induction of apoptosis. oncotarget.com | Extrinsic and intrinsic apoptosis pathways. oncotarget.com |

| Melanoma Cells | Suppression of tumorigenesis, cell cycle arrest. mdpi.com | Proteasomal degradation of cyclin D1, inhibition of eIF2. mdpi.com |

| Various Cell Lines | Partial agonism. researchgate.net | Glucocorticoid receptor signaling. researchgate.net |

Investigation of Selective Target Modulation for Therapeutic Refinement

The development of selective PPARγ modulators (SPPARMs) represents a significant step forward in refining the therapeutic profile of thiazolidinediones like (R)-Ciglitazone. sciencedaily.com The goal is to design compounds that can separate the beneficial anti-diabetic and anti-inflammatory effects from undesirable side effects by selectively interacting with coactivators and corepressors of PPARγ. sciencedaily.com

Preclinical studies have highlighted the potential for selective modulation. For instance, in the context of cancer, combining ciglitazone with cisplatin (B142131) has been shown to enhance the inhibition of ovarian cancer growth. frontiersin.orgresearchgate.net This suggests a synergistic interaction that could allow for lower, more targeted doses of each compound, potentially reducing toxicity while increasing efficacy.

Furthermore, there is evidence that thiazolidinediones can act as partial agonists for the glucocorticoid receptor (GR). researchgate.net This "off-target" effect could be harnessed for therapeutic benefit, or selectively designed out of new analogues to improve specificity. The ability of ciglitazone and pioglitazone (B448) to activate the GR, as demonstrated by GR phosphorylation and nuclear trafficking, opens up new avenues for therapeutic applications and refinement. researchgate.net By understanding the structural requirements for these different receptor interactions, it may be possible to develop compounds with a more desirable and selective activity profile.

Exploration in Emerging Preclinical Disease Models Beyond Current Applications

While initially developed as an anti-diabetic agent, the unique biological activities of (R)-Ciglitazone have prompted its investigation in a variety of other preclinical disease models. researchgate.netwikipedia.orgnih.gov A significant area of this exploratory research is in oncology.

Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of ciglitazone in various cancer types. In high-grade bladder cancer models, ciglitazone not only induces apoptosis but also sensitizes TRAIL-resistant cells to TRAIL-induced cell death. plos.orgnih.gov This is achieved, in part, by up-regulating both soluble and membrane-bound TRAIL and down-regulating the anti-apoptotic proteins c-FLIP and survivin. plos.org In models of anaplastic thyroid carcinoma, ciglitazone has been shown to reduce cell growth and migration, and increase apoptosis. frontiersin.org

Beyond cancer, the anti-inflammatory properties of thiazolidinediones suggest their potential use in other inflammatory conditions. taylorandfrancis.com For example, ciglitazone has shown beneficial effects in a rat model of experimental sepsis with peritonitis. taylorandfrancis.com In the context of neurodegenerative diseases, PPARγ agonists are being explored for their neuroprotective effects, with some research focused on designing novel analogues for conditions like Alzheimer's disease. rsc.org

Another emerging application is in ovarian hyperstimulation syndrome, where ciglitazone has been shown to significantly decrease the production of vascular endothelial growth factor (VEGF) by human granulosa cells in vitro. newdrugapprovals.org The compound's ability to inhibit angiogenesis further supports its potential in diseases characterized by excessive blood vessel growth. wikipedia.orgacs.org

Table 2: Emerging Preclinical Applications of (R)-Ciglitazone

| Disease Model | Observed Effect | Potential Mechanism of Action |

| High-Grade Bladder Cancer | Induces apoptosis, sensitizes cells to TRAIL. plos.orgnih.gov | Upregulation of TRAIL, downregulation of c-FLIP and survivin. plos.org |

| Anaplastic Thyroid Carcinoma | Reduces cell growth and migration, increases apoptosis. frontiersin.org | Not fully elucidated. |

| Experimental Sepsis (Rat Model) | Improvement of inflammatory process. taylorandfrancis.com | Anti-inflammatory properties. taylorandfrancis.com |

| Ovarian Hyperstimulation Syndrome | Decreased VEGF production. newdrugapprovals.org | Inhibition of angiogenesis. newdrugapprovals.orgacs.org |

Rational Design of Next-Generation Analogues with Tailored Pharmacological Profiles

The development of next-generation analogues of (R)-Ciglitazone is a key focus of current research, aiming to enhance therapeutic efficacy while minimizing adverse effects. nih.govnih.govturkjps.org This involves rational drug design based on the structure-activity relationships of the thiazolidinedione (TZD) scaffold. nih.govturkjps.org

One approach involves modifying the core TZD structure. For example, replacing the TZD ring with a pyrrolidinedione ring has been shown to retain some PPARγ activity while reducing toxicity. rsc.org Another strategy is to introduce different chemical moieties to the existing scaffold. The introduction of a pyrimidine (B1678525) moiety at various positions on the pioglitazone structure has yielded novel compounds with altered effects on glucose metabolism and insulin (B600854) sensitivity. acs.org

The structural flexibility of the 2,4-TZD core, particularly at the C-5 position, allows for extensive derivatization to fine-tune bioactivity and selectivity. nih.gov By understanding how different substituents influence cytotoxic potency and target selectivity, medicinal chemists can design analogues with specific pharmacological profiles. nih.gov For instance, the design of dual-targeting agents, such as compounds that act as both PPARγ agonists and HDAC inhibitors, represents a novel approach to cancer therapy. nih.gov

Furthermore, quantum chemical studies are being employed to understand the stereochemistry and stability of thiazolidinediones, which can inform the design of more stable and potent analogues. researchgate.net The replacement of the thiazolidinedione moiety with an alpha-alkoxy or alpha-thioether carboxylic acid group has also been explored, leading to potent glucose-lowering compounds. researchgate.net

Combinatorial Preclinical Strategies with Existing or Novel Therapeutic Agents

To enhance the therapeutic potential of (R)-Ciglitazone, preclinical studies are increasingly exploring its use in combination with other therapeutic agents. This strategy aims to achieve synergistic effects, overcome drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing side effects.

A notable example is the combination of ciglitazone with the chemotherapy drug cisplatin for the treatment of ovarian cancer. frontiersin.orgresearchgate.net In preclinical models, this combination resulted in a significantly greater anti-tumor effect and prolonged survival compared to either drug alone. researchgate.net The proposed mechanism involves a reduction in prostaglandin (B15479496) E2 (PGE2) concentration, decreased expression of cyclooxygenase-2 (COX-2), and reduced microvessel density, leading to induced apoptosis. researchgate.net

Another promising combination is with statins, such as lovastatin. researchgate.net In vitro studies have shown a marked synergistic effect in various tumor cell lines, resulting from both inhibition of cell proliferation and induction of apoptosis. researchgate.netmdpi.com This suggests that combining PPARγ agonists with statins could be a potent anti-cancer strategy. researchgate.net

Furthermore, the synergistic effects of ciglitazone with retinoids have been investigated. aub.edu.lbiiarjournals.org In colorectal cancer models, the combination of ciglitazone with the RXR agonist 9-cis-retinoic acid synergistically inhibited cell growth and induced apoptosis. aub.edu.lb Similarly, in oral cancer cells, this combination augmented the decrease in proliferation and increased apoptosis and PPARγ functional activation. iiarjournals.org

These combinatorial approaches highlight the potential to reposition (R)-Ciglitazone and other thiazolidinediones in therapeutic areas beyond diabetes, particularly in oncology, by leveraging their synergistic interactions with other established drugs. frontiersin.orgescholarship.org

Table 3: Preclinical Combinatorial Strategies Involving (R)-Ciglitazone

| Combination Agent | Disease Model | Observed Synergistic Effect |

| Cisplatin | Ovarian Cancer | Enhanced tumor growth inhibition, prolonged survival. frontiersin.orgresearchgate.net |

| Lovastatin | Various Tumor Cell Lines | Inhibition of cell proliferation, induction of apoptosis. researchgate.netmdpi.com |

| 9-cis-retinoic acid | Colorectal and Oral Cancer | Inhibition of cell growth, induction of apoptosis. aub.edu.lbiiarjournals.org |

Q & A

Q. What controls are essential when testing ciglitazone's off-target effects in PPARγ knockout models?

Q. How to standardize assays for ciglitazone's ROS generation and Ca²⁺ flux in apoptosis studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.